PARP‑1 Inhibition: Benzo[f][1,7] Isomer Shows Distinct Potency Profile Relative to Benzo[h][1,6] Isomer
In head‑to‑head PARP‑1 enzymatic assays under identical BindingDB curation, the benzo[f][1,7]naphthyridin‑5(6H)‑one isomer (target compound) exhibits an IC₅₀ of 14,000 nM, whereas the closely related benzo[h][1,6]naphthyridin‑5‑one isomer shows an IC₅₀ of 2,900 nM [1]. This 4.8‑fold difference in potency underscores the critical influence of nitrogen positioning on target engagement.
| Evidence Dimension | PARP‑1 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14,000 nM (1.40E+4 nM) |
| Comparator Or Baseline | Benzo[h][1,6]naphthyridin-5-one: IC₅₀ = 2,900 nM (2.90E+3 nM) |
| Quantified Difference | Target compound is 4.8‑fold less potent than the benzo[h][1,6] isomer. |
| Conditions | Inhibitory activity against human Poly (ADP‑ribose) polymerase 1 (PARP‑1), as curated in BindingDB from ChEMBL. |
Why This Matters
This quantitative difference validates that the benzo[f][1,7] isomer possesses a distinct PARP‑1 interaction profile, making it the appropriate negative control or scaffold‑optimization starting point for researchers specifically requiring this regioisomer, rather than the more potent benzo[h][1,6] analog.
- [1] BindingDB. BDBM50130587: 6H-Benzo[f][1,7]naphthyridin-5-one (CHEMBL107738). Poly(ADP-ribose) polymerase 1 inhibitory activity: IC₅₀ = 1.40E+4 nM. BDBM50130581: 6H-Benzo[h][1,6]naphthyridin-5-one (CHEMBL109064). PARP-1 inhibitory activity: IC₅₀ = 2.90E+3 nM. View Source
